5-Bromo-3-chloro-2-ethynylpyridine
Description
Contextual Significance of Poly-halogenated Pyridines in Organic Synthesis and Material Science
Poly-halogenated pyridines are pyridine (B92270) rings substituted with multiple halogen atoms (F, Cl, Br, I). These compounds are of paramount importance in organic synthesis and material science due to the unique chemical properties imparted by the halogen substituents. Halogen atoms modulate the electronic properties of the pyridine ring and provide reactive handles for a variety of chemical transformations.
In organic synthesis, halopyridines are crucial intermediates for the construction of pharmaceuticals, agrochemicals, and specialized ligands for metal catalysis. nih.gov The carbon-halogen bond serves as a versatile site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regiocontrol. nih.govgoogle.com However, the synthesis of specific poly-halogenated pyridine isomers can be challenging, as the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions for direct halogenation. nih.govyoutube.com Consequently, significant research has been dedicated to developing milder and more selective methods for their preparation. youtube.comrsc.org
The strategic placement of different halogens on the pyridine ring allows for selective, sequential reactions. For instance, the differential reactivity of C-I, C-Br, and C-Cl bonds in palladium-catalyzed coupling reactions enables chemists to introduce various substituents in a controlled manner. This has been demonstrated in the synthesis of highly functionalized pentasubstituted pyridines from halogen-rich intermediates. researchgate.net
In material science, poly-halogenated compounds are utilized in a wide range of applications, including fire-resistant coatings, electronic fluids, and plastics. wikipedia.org The incorporation of halogenated pyridines into polymers or other materials can enhance thermal stability, flame retardancy, and other desirable physical properties.
Strategic Importance of Ethynylpyridines as Versatile Chemical Building Blocks
Ethynylpyridines, which feature a carbon-carbon triple bond directly attached to a pyridine ring, are highly valuable building blocks in synthetic chemistry. sigmaaldrich.com The ethynyl (B1212043) group is a linchpin for a multitude of chemical transformations, rendering these compounds exceptionally versatile.
The terminal alkyne functionality is most notably employed in Sonogashira cross-coupling reactions, which form a carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for the synthesis of complex molecules, including pharmaceuticals like Tazarotene and Altinicline. wikipedia.org The synthesis of 2-amino-3-alkynylpyridines via Sonogashira coupling highlights the utility of this method for creating substituted pyridine derivatives. scirp.org
Furthermore, the ethynyl group can participate in various other reactions:
Cycloaddition Reactions : The alkyne can act as a dipolarophile in [3+2] cycloadditions to form five-membered heterocyclic rings, such as triazoles, or as a dienophile in [4+2] Diels-Alder reactions. thieme-connect.comwikipedia.orgresearchgate.net
Polymerization : Ethynylpyridines can be polymerized to create conjugated polymers with interesting electronic and optical properties. sigmaaldrich.com
Ligand Synthesis : The pyridine nitrogen and the alkyne's π-system can coordinate with metal centers, making ethynylpyridines useful ligands in coordination chemistry and catalysis. evitachem.com
The combination of a nucleophilic pyridine nitrogen with a reactive alkyne creates a molecular framework that is central to the development of functional materials, catalysts, and biologically active compounds. rsc.orgscripps.eduacs.org
Overview of 5-Bromo-3-chloro-2-ethynylpyridine as a Multifunctional Chemical Entity
This compound is a chemical compound that strategically combines the key features of both poly-halogenated and ethynyl-substituted pyridines. Its structure is characterized by three distinct and orthogonally reactive sites: a bromine atom at the 5-position, a chlorine atom at the 3-position, and an ethynyl group at the 2-position. This trifecta of functional groups makes it a highly versatile and multifunctional building block for synthetic chemists.
The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 5-position via reactions like Sonogashira or Suzuki coupling, leaving the chlorine atom at the 3-position intact for subsequent transformations. Conversely, conditions can be tuned to react at the chloro-position. This stepwise functionalization is critical for the controlled and efficient synthesis of complex, highly substituted pyridine derivatives. The synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrates the principle of selective reactivity among different halogen atoms on a pyridine ring. nih.gov
The 2-ethynyl group provides another dimension of reactivity. It can be readily modified through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, further Sonogashira couplings, or hydration to form ketones. This allows for the introduction of a wide variety of substituents and the construction of elaborate molecular architectures.
The combination of these reactive sites in a single molecule allows for a modular and divergent synthetic approach. One could envision a sequence where the ethynyl group is first transformed, followed by selective cross-coupling at the C-Br bond, and finally, a different coupling reaction at the C-Cl bond. This capability makes this compound a powerful platform for generating libraries of complex molecules for applications in drug discovery and material science.
Compound Data
Structure
3D Structure
Properties
CAS No. |
1256791-79-3 |
|---|---|
Molecular Formula |
C7H3BrClN |
Molecular Weight |
216.46 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI Key |
ZLPDMNHQNVEAJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 2 Ethynylpyridine and Its Precursors
Retrosynthetic Strategies and Key Intermediates in Pyridine (B92270) Functionalization
The design of a synthetic route for a multi-substituted pyridine like 5-Bromo-3-chloro-2-ethynylpyridine begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. advancechemjournal.com For substituted pyridines, this often leads back to key intermediates that allow for controlled, stepwise functionalization.
A common retrosynthetic disconnection for this compound would first involve the removal of the ethynyl (B1212043) group, leading to the precursor 5-Bromo-3-chloro-2-halopyridine. This simplifies the target to a dihalopyridine, a common and versatile intermediate in pyridine chemistry. The synthesis of such dihalopyridines can be approached in several ways. One strategy involves building the pyridine ring from acyclic precursors, such as through the Hantzsch pyridine synthesis, which combines an α,β-unsaturated compound, an active methylene (B1212753) compound, and a nitrogen source. advancechemjournal.com
Alternatively, and more commonly for this type of substitution pattern, the strategy relies on the functionalization of a pre-existing pyridine ring. nih.gov This involves the sequential and regioselective introduction of the chloro, bromo, and ethynyl substituents. The inherent reactivity of the pyridine ring, which is electron-deficient, dictates the positions susceptible to nucleophilic or electrophilic attack. The C2, C4, and C6 positions are generally more electron-deficient and prone to nucleophilic attack, while electrophilic substitution is more challenging and typically requires harsh conditions. researchgate.net
Key intermediates in these pathways often include:
Pyridones (pyridin-2-ones): These can be readily halogenated and subsequently converted to the corresponding halopyridines. For instance, a nitropyridin-2-ol can be a starting point for sequential halogenation. rsc.org
Aminopyridines: The amino group can act as a directing group for electrophilic halogenation and can be later removed or converted to a halide via Sandmeyer-type reactions. rsc.orgresearchgate.net
Halopyridines: Simple mono- or di-halopyridines serve as versatile platforms for introducing further functionality through cross-coupling reactions or metalation. researchgate.netnih.gov
Pyridine-N-oxides: Activation of the pyridine ring via N-oxidation can alter the regioselectivity of subsequent functionalization reactions, often directing substitution to the C4 position. nih.gov
The chosen retrosynthetic path depends on the availability of starting materials, the desired regioselectivity, and the scalability of the reactions. nih.gov For this compound, a plausible route involves starting with a substituted pyridone, performing selective halogenations to install the bromine and chlorine atoms, and finally introducing the ethynyl group via a cross-coupling reaction.
Carbon-Carbon Bond Formation: Ethynylation Reactions
The introduction of the C2-ethynyl group is a critical step in the synthesis of the target molecule. This is typically achieved through modern cross-coupling methodologies, with the Sonogashira reaction being the most prominent.
Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynyl Introduction
The Sonogashira reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
In the context of synthesizing this compound, the precursor would likely be a 2,5-dibromo-3-chloropyridine (B61691) or 5-bromo-2,3-dichloropyridine. The Sonogashira reaction offers the potential for high chemoselectivity, allowing the reaction to occur at a specific halogenated position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This differential reactivity can be exploited to achieve selective ethynylation. For example, starting from a precursor with both a bromine and a chlorine atom at the desired positions, the Sonogashira coupling can be tuned to react preferentially at the more reactive C-Br bond over the C-Cl bond.
A key challenge in substrates like dihalopyridines is controlling the site of the reaction. Research on related systems, such as 3,5-dibromo-2,6-dichloropyridine (B8238365), has demonstrated that optimized conditions can lead to chemoselective mono-alkynylation. researchgate.net The choice of palladium catalyst, ligand, copper source, base, and solvent are all critical parameters that can be tuned to favor the desired product.
| Parameter | Typical Conditions for Sonogashira Coupling | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Forms the active Pd(0) species that undergoes oxidative addition with the aryl halide. nih.gov |
| Copper(I) Co-catalyst | CuI | Reacts with the alkyne to form a copper(I) acetylide, which then transmetalates with the palladium complex. |
| Base | Et₃N, i-Pr₂NH, K₂CO₃ | Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne. wikipedia.org |
| Solvent | THF, DMF, Toluene, Amines | Solubilizes reactants and influences reaction rate and selectivity. |
| Alkyne Source | Trimethylsilylacetylene (TMSA), Phenylacetylene | The source of the ethynyl group. TMSA is often used, and the TMS group is removed in a subsequent step. |
Recent advancements have also led to the development of copper-free Sonogashira protocols, which are advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov These systems often rely on more sophisticated palladium catalysts and specific bases to facilitate the reaction. nih.gov
Alternative Alkynylation Approaches
While the Sonogashira coupling is the workhorse for ethynylation, other methods exist. One notable alternative is the BF₃-mediated oxidative cross-coupling of pyridines with alkynyllithium reagents. researchgate.net This method involves the direct addition of an alkynyllithium species to the pyridine ring, which is activated by the Lewis acid BF₃·Et₂O. The resulting dihydropyridine (B1217469) intermediate is then rearomatized using an oxidant like chloranil (B122849) to yield the alkynylpyridine. researchgate.net This approach avoids the use of palladium and can be a valuable alternative, particularly when transition metal catalysis is problematic.
Nickel-catalyzed couplings have also emerged as a viable option for C-C bond formation, including alkynylations. acs.org These methods can offer different reactivity profiles and may be suitable for substrates that are challenging for palladium-based systems.
Halogenation and Halogen Interconversion Strategies at Pyridine Ring Positions
The synthesis of the 5-bromo-3-chloro-2-halopyridine precursor is a crucial stage that requires precise control over the regioselectivity of halogenation.
Selective Bromination and Chlorination in Pyridine Scaffolds
Introducing halogen atoms at specific positions on the electron-deficient pyridine ring is a non-trivial synthetic challenge. Direct electrophilic halogenation of pyridine is difficult and often requires harsh conditions, leading to poor yields and mixtures of products. researchgate.net Therefore, more sophisticated strategies are employed.
One effective approach involves starting with an activated pyridine derivative, such as a pyridin-2-ol or a 2-aminopyridine. For instance, a synthetic sequence can begin with a nitrated pyridin-2-ol, which can first be brominated and then converted to the chloropyridine using reagents like phosphorus oxychloride (POCl₃). rsc.org
Modern methods offer more refined control. A recently developed technique uses designed phosphine (B1218219) reagents to achieve selective halogenation. nih.gov In this method, a phosphine is selectively installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This group then acts as a leaving group and can be displaced by halide nucleophiles (Cl⁻, Br⁻), effectively achieving C4-halogenation. nih.gov Another advanced method is the Selectfluor-promoted halogenation of 2-aminopyridines, where LiCl or LiBr serve as the halogen source under mild conditions, offering high regioselectivity. rsc.orgresearchgate.net
The choice of halogenating agent and reaction conditions is critical for achieving the desired outcome. The relative reactivity of different positions on the pyridine ring can be influenced by existing substituents, making the order of halogen introduction a key strategic decision.
| Halogenation Method | Reagents | Target Position | Notes |
| From Pyridones | Br₂/AcOH, then POCl₃ | C3/C5, then C2 | A classical, stepwise approach. rsc.org |
| From Aminopyridines | LiCl/Selectfluor, LiBr/Selectfluor | C3/C5 | Mild conditions, high regioselectivity. rsc.orgresearchgate.net |
| Phosphonium Salt Displacement | Designed Phosphines/Tf₂O, then LiX | C4 | Modern method for selective C4 halogenation. nih.gov |
| Gas-Phase Halogenation | Br₂/Cl₂/CCl₄ (gas) | C2 | Industrial process, high temperatures required. google.com |
Halogen Dance Reactions for Regioselective Functionalization
The halogen dance reaction is a fascinating and synthetically useful transformation where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is typically catalyzed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). clockss.org
The mechanism involves the deprotonation of the ring by the base at a position adjacent to the halogen, forming an anionic intermediate. This intermediate can then rearrange, with the halogen "dancing" to the newly deprotonated site, resulting in a thermodynamically more stable aryl anion. Quenching this intermediate with an electrophile (like water or a proton source) yields the isomerized halopyridine. whiterose.ac.ukias.ac.in
This reaction provides a powerful tool for accessing substitution patterns that are difficult to obtain through direct synthesis. clockss.org For example, if a particular bromo-chloropyridine isomer is readily available, a halogen dance reaction could potentially be used to isomerize it to a less accessible but synthetically more useful isomer. The propensity for a halogen to migrate depends on several factors, including the type of halogen (iodine and bromine migrate more readily than chlorine), the base used, the solvent, and the temperature. wikipedia.orgclockss.org While it is a powerful tool, it can also be an undesired side reaction during metalation attempts if not properly controlled. clockss.org
Functional Group Transformations and Interconversions on the Pyridine Scaffold
The synthesis of this compound necessitates precise control over the introduction and modification of functional groups on the pyridine ring. Key precursors often include di- and tri-substituted pyridines, which undergo subsequent transformations to yield the target molecule.
A common precursor for such syntheses is 2-amino-5-chloropyridine. Bromination of this starting material can be achieved using bromine in dichloromethane, yielding 2-amino-3-bromo-5-chloropyridine (B1272082). This intermediate is crucial for the subsequent introduction of the ethynyl group.
Another important transformation is the Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of this compound, a precursor such as 2-amino-3-bromo-5-chloropyridine could potentially undergo a Sandmeyer-type reaction to introduce a halogen at the 2-position, followed by a Sonogashira coupling to introduce the ethynyl group. The reactivity of the different halogen substituents is a key consideration in these transformations. Generally, the order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl. nih.gov
The table below outlines a representative functional group transformation relevant to the synthesis of a precursor for this compound.
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Amino-5-chloropyridine | 1. Bromine, Dichloromethane, 0°C to 25°C | 2-Amino-3-bromo-5-chloropyridine | Not specified |
This table illustrates a key bromination reaction. Data sourced from public synthesis databases.
Chemo-selective Synthesis of Analogues and Derivatives
The chemo-selective synthesis of pyridine analogues is critical for developing structure-activity relationships and accessing novel compounds with desired properties. The differential reactivity of various leaving groups on the pyridine ring can be exploited to achieve selective functionalization.
For instance, in a polysubstituted pyridine containing both bromo and chloro substituents, the bromo group can be selectively targeted in cross-coupling reactions due to its higher reactivity compared to the chloro group. nih.gov This allows for the stepwise introduction of different substituents.
A study on the chemoselective synthesis of polysubstituted pyridines demonstrated the use of heteroaryl fluorosulfates as versatile coupling partners in Suzuki reactions. nih.gov The reactivity order was established as -Br > -OSO2F > -Cl, enabling the controlled, stepwise synthesis of complex pyridines. nih.govnih.govcshl.edu This principle can be applied to the synthesis of analogues of this compound, where the bromo group could be selectively functionalized while leaving the chloro group intact for subsequent transformations.
The Sonogashira coupling reaction itself can be highly chemo-selective. In the case of dihalopyridines, the reaction can often be controlled to achieve mono- or di-alkynylation by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov For example, a study on 3,5-dibromo-2,6-dichloropyridine showed that a variety of mono-, di-, tri-, and tetra-alkynylated pyridines could be synthesized in good yields by optimizing the reaction conditions. nih.gov
The following table summarizes a chemo-selective Sonogashira coupling on a dihalopyridine, illustrating the principle of selective functionalization.
| Starting Material | Coupling Partner | Catalyst System | Product | Yield |
| 3,5-Diiodoaminopyridine | Terminal Alkyne | Pd(PPh₃)₄/CuI | Dialkynylated Aminopyridine | Not specified |
This table provides an example of a double Sonogashira coupling, a key reaction type for synthesizing complex pyridines. Data from a study on azaindole synthesis. nih.gov
Methodological Advancements in Pyridine Synthesis Relevant to this compound
Recent advancements in synthetic methodologies offer new avenues for the efficient and sustainable synthesis of complex pyridine derivatives. These modern strategies often provide milder reaction conditions and higher selectivity. numberanalytics.com
Catalyst-Mediated Synthesis: The development of novel catalyst systems is a significant area of advancement. For example, zeolite catalysts have been employed in three-component condensation reactions to produce pyridines and picolines. nih.gov Furthermore, tin(II) chloride dihydrate has been used as a catalyst for the construction of the pyridine skeleton via multicomponent reactions in water, offering a more environmentally friendly approach. nih.gov
Photocatalysis and Electrocatalysis: Emerging techniques like photocatalysis and electrocatalysis provide mild and highly selective methods for pyridine synthesis. numberanalytics.com Visible-light photocatalysis has been utilized for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com Recently, an electrochemical method was developed for the precise, para-position single-carbon insertion into polysubstituted pyrroles, offering a new strategy for constructing complex aromatic molecules like pyridines. scitechdaily.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained traction as a green chemistry tool, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov
Asymmetric Synthesis: For the synthesis of chiral pyridine derivatives, which are important in pharmaceuticals, asymmetric synthesis techniques are crucial. numberanalytics.com This can be achieved through the use of chiral catalysts or chiral auxiliaries to induce enantioselectivity. numberanalytics.com While not directly applicable to the achiral this compound, these methods are vital for the synthesis of related chiral analogues.
The table below highlights some advanced pyridine synthesis methodologies.
| Methodology | Key Features | Example Application |
| Zeolite Catalysis | Heterogeneous catalysis, potential for recyclability. nih.gov | Three-component condensation to form pyridines and picolines. nih.gov |
| Electrochemical Synthesis | High selectivity, mild conditions. scitechdaily.com | Para-selective single-carbon insertion into pyrroles to form pyridines. scitechdaily.com |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields. nih.gov | One-pot multicomponent synthesis of pyridine derivatives. nih.gov |
This table summarizes modern techniques in pyridine synthesis, showcasing the continuous evolution of synthetic chemistry.
Reactivity and Chemical Transformations of 5 Bromo 3 Chloro 2 Ethynylpyridine
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and functionalization reactions. Its position at C2, adjacent to the ring nitrogen, plays a crucial role in modulating its reactivity.
The ethynyl group in 2-ethynylpyridine (B158538) derivatives can undergo nucleophilic addition. A notable example is hydrohalogenation. Unlike the typical electrophilic addition of hydrogen halides to alkynes, 2-ethynylpyridines can follow a nucleophilic addition pathway. nih.gov This process is initiated by the protonation of the basic ring nitrogen by a hydrohalic acid, forming a pyridinium (B92312) salt. nih.govacs.org This salt formation significantly increases the electrophilicity of the ethynyl group, making it more susceptible to attack by a nucleophile. nih.govnih.gov
The halide anion, acting as the counterion, is held in close proximity to the activated ethynyl group, which facilitates the subsequent nucleophilic addition to yield a 2-(2-haloethenyl)pyridine. acs.org This method has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination, often proceeding efficiently without the need for special metal catalysts. nih.govnih.gov The reaction typically produces a single stereoisomer. nih.gov
| Reaction | Reagent | Key Feature | Product |
| Hydrochlorination | Hydrochloric Acid | Formation of pyridinium salt enhances ethynyl group electrophilicity. nih.gov | 2-(2-chloroethenyl)pyridine derivative |
| Hydrobromination | Hydrobromic Acid | Spatial proximity of the bromide counteranion facilitates addition. acs.org | 2-(2-bromoethenyl)pyridine derivative |
| Hydroiodination | Hydroiodic Acid | Protocol is applicable to various hydrohalic acids. nih.gov | 2-(2-iodoethenyl)pyridine derivative |
The terminal alkyne of the ethynylpyridine moiety is an ideal participant in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high yield, reliability, and simplicity. organic-chemistry.orgwikipedia.org The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov
Derivatives like 2-ethynylpyridine have been shown to not only participate as a substrate but also to promote the CuAAC reaction. organic-chemistry.org Studies have demonstrated that 2-ethynylpyridine can enhance the catalytic activity of copper(I) chloride in water at room temperature, accommodating a wide range of substrates, including those that are electron-rich, electron-poor, or sterically hindered. thieme-connect.com This suggests that the 5-bromo-3-chloro-2-ethynylpyridine scaffold can be efficiently used to construct more complex molecules by linking it to azide-containing fragments, a strategy with applications in drug discovery and materials science. organic-chemistry.org
The ethynyl group is amenable to a wide array of metal-catalyzed functionalizations beyond cycloadditions. Transition metals, particularly palladium, can catalyze various transformations at the C-H bond of a terminal alkyne, a process known as C-H functionalization. nih.gov These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular construction. For the ethynyl group on the pyridine (B92270) ring, such functionalizations can lead to the synthesis of substituted alkynes, enynes, and other valuable structures.
Hydration of the ethynyl group, typically catalyzed by mercury, gold, or other transition metals, would lead to the formation of a methyl ketone at the 2-position of the pyridine ring. This transformation proceeds via the initial Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable keto form.
Reactivity of the Halogen Substituents (Bromine and Chlorine)
The pyridine ring of this compound contains two different halogen atoms, bromine and chlorine, each offering a handle for further chemical modification. Their reactivity is influenced by their position on the electron-deficient pyridine ring and the nature of the chemical transformation.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely applied to aryl halides. mdpi.comnih.gov For this compound, both the C-Br and C-Cl bonds can potentially participate in these reactions. However, the reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. Consequently, it is possible to achieve selective functionalization at the more reactive C-Br bond at the C5 position, while leaving the C-Cl bond at C3 intact, by carefully controlling reaction conditions.
Suzuki Reaction : This reaction couples an organohalide with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used for the synthesis of biaryls and is tolerant of a wide variety of functional groups. mdpi.comrsc.org Aryl chlorides can be challenging substrates, but advances in catalyst design have enabled their use. researchgate.net
Stille Reaction : The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, though their toxicity is a drawback. wikipedia.orglibretexts.org This reaction has a broad scope, with vinyl halides being common coupling partners. wikipedia.org
Negishi Reaction : This reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org It has been successfully used with various (hetero)aryl halides, including bromo- and chloropyridines. orgsyn.orgorganic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Characteristics |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Tolerates many functional groups; requires a base. wikipedia.org |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Reagents are air and moisture stable but toxic. wikipedia.orgharvard.edu |
| Negishi | R-Zn-X | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance. wikipedia.orgorgsyn.org |
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring π-deficient and thus susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. uci.edulibretexts.org
In this compound, the chlorine atom is at the C3 position, which is meta to the ring nitrogen. The bromine atom is at the C5 position, which is also meta to the nitrogen. However, the positions are also influenced by the other substituents. The general reactivity order for leaving groups in SNAr is often F > Cl ≈ Br > I when the first step (nucleophilic addition) is rate-determining. nih.gov Halogenated π-deficient rings like pyridine are excellent candidates for SNAr reactions. youtube.com Given the positions, SNAr reactions might be less facile than on a pyridine with halogens at the 2-, 4-, or 6-positions. Nevertheless, with strong nucleophiles or under forcing conditions, substitution of one or both halogens can be achieved.
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.org
For this compound, the sole available position for deprotonation is C4. The potential for DoM at this site is influenced by several factors. The pyridine nitrogen itself can act as a DMG. However, the use of potent organolithium bases with pyridines can be complicated by competitive 1,2-addition of the base to the pyridine ring. harvard.edu The substituents on the ring also play a crucial role. The chloro group at C3 and the bromo group at C5 would electronically activate the C4 proton through inductive electron withdrawal, potentially facilitating its abstraction.
In principle, treatment with a hindered base like lithium diisopropylamide (LDA) or a magnesium amide base such as TMPMgCl·LiCl at low temperatures could effectuate metalation at the C4 position. harvard.edu The resulting organometallic intermediate could then react with an electrophile (E+) to introduce a new substituent specifically at the C4 position. It is also critical to consider the acidic proton of the terminal ethynyl group. A strong base could preferentially deprotonate the alkyne, forming a lithium acetylide. This competing reaction must be managed to achieve successful C4-metalation. The choice of base, solvent, and temperature is therefore critical in directing the reaction pathway towards the desired ortho-metalation product.
Role of the Pyridine Nitrogen in Modulating Reactivity
The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base and a nucleophile, which fundamentally influences the molecule's reactivity. This electronic feature is central to its acid-base chemistry and its ability to coordinate with metal ions.
Acid-Base Interactions and Pyridinium Salt Formation
As a basic heterocycle, the nitrogen atom of this compound readily reacts with acids to form pyridinium salts. rsc.org This protonation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.
A notable application of this property is in the hydrohalogenation of the ethynyl group. Research on analogous 2-ethynylpyridines demonstrates that treatment with hydrohalic acids (HX) leads to the formation of a pyridinium salt intermediate. nih.govacs.org This salt formation enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack by the halide counter-anion (X⁻) on the triple bond. nih.govacs.org This process, termed "counteranion-directed nucleophilic addition," results in the highly regioselective formation of a 2-(2-haloethenyl)pyridine derivative. This reaction pathway highlights how the basicity of the pyridine nitrogen can be harnessed to control the reactivity of a peripheral functional group.
Table 1: Predicted Hydrohalogenation of this compound
| Reactant | Acid | Predicted Product |
|---|---|---|
| This compound | HCl | 5-Bromo-3-chloro-2-(2-chloroethenyl)pyridine |
| This compound | HBr | 5-Bromo-3-chloro-2-(2-bromoethenyl)pyridine |
This table is based on the reactivity of analogous 2-ethynylpyridines as described in the literature. nih.govacs.org
Coordination Chemistry with Transition Metals
The pyridine nitrogen atom possesses a lone pair of electrons that can form coordinate covalent bonds with transition metal ions, allowing the molecule to function as a ligand in coordination complexes. The coordination ability is influenced by the electronic effects of the ring substituents. The electron-withdrawing chloro, bromo, and ethynyl groups decrease the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. Despite this, it can still form stable complexes with various transition metals.
Furthermore, the ethynyl group can also participate in metal coordination. For instance, during palladium-catalyzed cross-coupling reactions, the π-system of the alkyne can interact with the metal center. In some cases, this interaction can be detrimental; for example, studies on related pyridinylethynyl compounds have shown that complexation with palladium can lead to degradation of the triple bond, inhibiting subsequent desired reactions. rsc.org The interplay between coordination at the nitrogen atom and potential side reactions at the ethynyl group is a key consideration in the transition metal-catalyzed functionalization of this molecule.
Regioselective and Chemoselective Transformations of the Polyfunctional Pyridine
This compound is a polyfunctional platform possessing three distinct sites for cross-coupling reactions: the C5-Br bond, the C3-Cl bond, and the terminal C-H bond of the alkyne. This multifunctionality allows for sequential, highly selective transformations, provided the reaction conditions are carefully controlled.
The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. mdpi.com Consequently, the C5-Br bond is the most susceptible to oxidative addition by a palladium(0) catalyst, enabling selective functionalization at this position while leaving the C3-Cl bond intact. This allows for regioselective Suzuki, Stille, Heck, or Buchwald-Hartwig reactions to be performed at the C5 position.
The terminal alkyne is the most reactive site for Sonogashira coupling. Under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base), the ethynyl group will readily couple with aryl or vinyl halides. core.ac.uk
This hierarchy of reactivity allows for a predictable, stepwise functionalization strategy. For instance, a Sonogashira coupling could first be performed on the alkyne. Subsequently, the C5-bromo position of the resulting product could be targeted in a Suzuki coupling, leaving the C3-chloro position available for a final, more forcing cross-coupling reaction or nucleophilic aromatic substitution. This chemoselectivity makes this compound a valuable building block for the synthesis of highly substituted, complex pyridine derivatives.
Table 2: Predicted Regioselective Cross-Coupling Reactions
| Reaction Type | Reactive Site | Coupling Partner | Catalyst System (Typical) | Predicted Outcome |
|---|---|---|---|---|
| Suzuki Coupling | C5-Br | Arylboronic acid | Pd(PPh₃)₄, base | Selective coupling at C5 |
| Sonogashira Coupling | C2-C≡C-H | Aryl halide | Pd(PPh₃)₂Cl₂, CuI, base | Selective coupling at the alkyne |
This table outlines the predicted selectivity based on established principles of cross-coupling reactions. mdpi.comcore.ac.uknih.gov
Applications of 5 Bromo 3 Chloro 2 Ethynylpyridine As a Versatile Synthetic Building Block
Construction of Polyfunctional Pyridine (B92270) Derivatives
The differential reactivity of the substituents on the 5-bromo-3-chloro-2-ethynylpyridine ring facilitates the stepwise and regioselective introduction of various functionalities, leading to the creation of highly decorated pyridine derivatives. The pyridine ring itself is a common scaffold in a vast number of pharmaceutical agents and bioactive compounds. nih.govnih.gov The presence of multiple reaction handles on a single pyridine core allows for the efficient assembly of polysubstituted pyridines, which are of significant interest in medicinal chemistry. nih.gov
The three reactive sites—the C5-bromo, C3-chloro, and C2-ethynyl groups—can be addressed through a variety of cross-coupling and substitution reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for modifying the ethynyl (B1212043) group or the halide positions. wikipedia.orglibretexts.org The relative reactivity of aryl halides in Sonogashira couplings typically follows the order I > Br > Cl. This differential reactivity can be exploited to selectively react at the C5-bromo position while leaving the C3-chloro position intact for subsequent transformations. For instance, a selective Sonogashira coupling could be performed at the C5-bromo position, followed by a different coupling reaction or a nucleophilic aromatic substitution at the C3-chloro position.
Nucleophilic aromatic substitution (SNAr) is another key reaction for functionalizing the pyridine ring, particularly at the positions activated by electron-withdrawing groups. youtube.comlibretexts.org The chloro substituent at the C3 position, influenced by the nitrogen atom in the pyridine ring and the other substituents, can be displaced by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains and functional groups. The ethynyl group at the C2 position also influences the reactivity of the ring and can participate in various cycloaddition and addition reactions. The combination of these selective transformations enables the synthesis of a vast array of polyfunctional pyridine derivatives from a single, versatile starting material.
Synthesis of Fused Heterocyclic Systems and Extended π-Systems
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems and extended π-systems. These structures are prevalent in many biologically active molecules and advanced materials.
Pyrrolopyridines and Azaindoles
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocycles that are isosteric with indoles and exhibit a wide range of biological activities, making them privileged structures in drug discovery. nih.gov The synthesis of pyrrolo[2,3-b]pyridines can be achieved from appropriately substituted 2-aminopyridines and alkynes. By first converting the C3-chloro group of this compound to an amino group via nucleophilic substitution, a key intermediate, 2-amino-5-bromo-3-ethynylpyridine, can be generated. Intramolecular cyclization of this intermediate, often catalyzed by a base or a transition metal, would lead to the formation of the pyrrolo[2,3-b]pyridine ring system. ajol.info The ethynyl group provides the necessary carbon atoms to form the fused five-membered pyrrole (B145914) ring. This approach allows for the synthesis of substituted 7-azaindoles, which are valuable scaffolds in medicinal chemistry. nih.govjuniperpublishers.com
Indoles and Benzofurans via Cyclization Pathways
The ethynyl group in this compound can act as an activating group for nucleophilic aromatic substitution at an adjacent position and subsequently participate in an intramolecular cyclization to form fused five-membered rings like indoles and benzofurans. While this is more commonly observed in benzene (B151609) systems, the principle can be extended to the pyridine core. For instance, a tandem reaction sequence involving a nucleophilic aromatic substitution at the C3-chloro position by an appropriate amine or alcohol, followed by an intramolecular cyclization involving the C2-ethynyl group, would yield the corresponding fused heterocycle. This type of acetylene-activated SNAr/intramolecular cyclization cascade provides a powerful method for constructing complex heterocyclic systems in a single synthetic step.
Precursor for Scaffold Diversity in Chemical Libraries
The ability to selectively and sequentially functionalize the different reactive sites of this compound makes it an ideal starting material for the generation of diverse chemical libraries. Such libraries are essential for high-throughput screening and the discovery of new lead compounds in drug development.
Strategies for Introducing Diverse Substituents
A variety of strategies can be employed to introduce diverse substituents onto the this compound scaffold. These strategies often rely on the differential reactivity of the bromo, chloro, and ethynyl groups.
Sequential Sonogashira Couplings: By carefully selecting the reaction conditions, it is possible to perform a Sonogashira coupling at the more reactive C5-bromo position, followed by a second, different Sonogashira coupling at the C3-chloro position under more forcing conditions. This allows for the introduction of two different alkynyl substituents.
Combination of Coupling and Substitution Reactions: A Sonogashira coupling can be performed at the C5-bromo position, followed by a nucleophilic aromatic substitution at the C3-chloro position. This allows for the introduction of an alkynyl group at C5 and a variety of other functional groups (e.g., amino, alkoxy, thio) at C3.
Modification of the Ethynyl Group: The ethynyl group can be transformed into a variety of other functionalities. For example, it can undergo hydration to form a ketone, or it can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings.
These strategies, alone or in combination, provide access to a vast chemical space of polysubstituted pyridines, all derived from a single, readily available precursor.
Utility in Medicinal Chemistry Lead Compound Derivatization and Scaffold Modification
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govsarchemlabs.com The ability to generate a wide variety of derivatives from this compound makes it a valuable tool for lead optimization and scaffold modification in drug discovery programs.
Once a lead compound with a pyridine core is identified, the synthetic handles on derivatives of this compound can be used to systematically modify the structure and explore the structure-activity relationship (SAR). For example, if a particular substituent at the C5 position is found to be important for activity, a library of compounds with different substituents at the C3 and C2 positions can be synthesized to fine-tune the properties of the lead compound, such as its potency, selectivity, and pharmacokinetic profile. The versatility of this building block allows medicinal chemists to rapidly generate a focused library of analogues around a promising hit, accelerating the drug discovery process. The resulting polysubstituted pyridine scaffolds can be designed to interact with a wide range of biological targets, including enzymes and receptors. nih.gov
Structure Reactivity Relationship Srr Studies of 5 Bromo 3 Chloro 2 Ethynylpyridine and Analogues
Influence of Halogen Identity and Positional Isomerism on Reactivity and Selectivity
The presence of two different halogens (bromine and chlorine) at the C5 and C3 positions, respectively, on the pyridine (B92270) ring of 5-Bromo-3-chloro-2-ethynylpyridine introduces significant regioselectivity in its reactions. The identity and position of these halogens are critical determinants of the molecule's reactivity.
The reactivity of halogens on a pyridine ring is highly dependent on their position relative to the ring nitrogen and other substituents. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 3- and 5-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, in this compound, the situation is more complex.
Studies on related dihalopyridines demonstrate that chemoselectivity can be achieved. For example, in the amination of 5-bromo-2-chloropyridine (B1630664), palladium-Xantphos catalysis favors substitution of the bromine at the 5-position. researchgate.net Conversely, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium catalyst exclusively substitutes the bromide, while neat (catalyst-free) conditions favor substitution at the 2-chloro position. researchgate.net This highlights that reaction conditions can reverse or tune the inherent selectivity endowed by the electronic properties of the C-X bonds.
Positional isomerism profoundly impacts reaction pathways. Research on other molecular systems has shown that simply changing the position of a functional group can lead to vastly different outcomes, such as inducing or preventing pathway complexity in self-assembly processes. nih.govrsc.org For dihalogenated pyridines, the relative positions of the halogens dictate which site is more susceptible to metalation or cross-coupling reactions. In the case of this compound, the chlorine at C3 is generally less reactive towards standard SNAr than a halogen at C2 or C4 would be. The bromine at C5 is often targeted in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The specific arrangement in this molecule allows for sequential and site-selective functionalization, where one halogen can be reacted while leaving the other intact for a subsequent transformation.
Electronic and Steric Effects of the Ethynyl (B1212043) Moiety on Reaction Pathways
The ethynyl group at the C2 position is a powerful modulator of the reactivity of the entire molecule. Its electronic and steric properties influence reaction pathways in several ways.
Electronic Effects: The ethynyl group is electron-withdrawing, which is further enhanced by the resonance effect of the pyridine nitrogen. nih.gov This polarization makes the alkyne's triple bond electrophilic and susceptible to nucleophilic attack. Research on 2-ethynylpyridines shows that they readily react with hydrogen halides to form pyridinium (B92312) salts. This salt formation significantly increases the electrophilicity of the ethynyl group and brings the halide counteranion into close proximity, facilitating nucleophilic addition to the triple bond to yield 2-(haloethenyl)pyridines. nih.gov This intramolecular-like attack is a key reaction pathway for the ethynyl moiety. The presence of other electron-withdrawing groups, such as the halogens at C3 and C5, further depletes the electron density of the pyridine ring, potentially enhancing the electrophilicity of the ethynyl group.
Steric Effects: While electronically activating, the ethynyl group is sterically demanding. Its linear geometry and size can hinder or direct the approach of reagents to adjacent positions, particularly the chlorine atom at C3. This steric hindrance can be exploited to achieve selectivity, preventing reactions at the C3 position while allowing transformations at the more accessible C5 position. In cross-coupling reactions, the steric bulk of the catalyst's ligand system and the ethynyl group itself will influence the feasibility and rate of reaction at the neighboring C3-Cl bond versus the more remote C5-Br bond.
Comparative Analysis with Related Monohalogenated and Dihalogenated Ethynylpyridines
To fully appreciate the unique reactivity of this compound, it is instructive to compare it with simpler analogues.
Monohalogenated Ethynylpyridines: A hypothetical 3-chloro-2-ethynylpyridine (B1626599) would primarily feature reactivity at the ethynyl group and the C3-Cl bond. Compared to this, this compound possesses an additional reactive site at C5. This allows for a greater number of potential synthetic transformations and the introduction of molecular complexity in a more controlled, stepwise manner. The bromine at C5 is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at C3, providing a predictable handle for initial functionalization.
Dihalogenated Pyridines (without the ethynyl group): Compounds like 5-bromo-2-chloropyridine serve as important benchmarks. sigmaaldrich.com The introduction of the ethynyl group at C2 in this compound significantly alters the electronic landscape of the pyridine ring. The electron-withdrawing nature of the alkyne deactivates the ring towards electrophilic substitution but activates it and the ethynyl group itself towards nucleophilic attack. Furthermore, the ethynyl group provides a distinct reactive center for reactions like cycloadditions, Sonogashira couplings, and hydration, which are unavailable to simple dihalopyridines.
Other Dihalogenated Ethynylpyridines: The specific combination of bromo and chloro substituents is key. If the compound were, for example, 5-iodo-3-chloro-2-ethynylpyridine, the reactivity order would be different, as the C-I bond is typically more reactive than the C-Br bond in cross-coupling reactions. A comparative analysis of reactivity in a series of dihalopyridines often shows a reactivity trend of I > Br > Cl for oxidative addition to palladium(0), which is the key step in many cross-coupling reactions.
The table below summarizes the expected relative reactivity of different positions in related compounds under typical palladium-catalyzed cross-coupling conditions.
| Compound | C2 Position | C3 Position | C5 Position | Reactivity Notes |
| This compound | Ethynyl (High) | Chloro (Low) | Bromo (High) | The C5-Br bond is the primary site for initial cross-coupling, followed by reactions at the ethynyl group. The C3-Cl bond is least reactive. |
| 3-Chloro-2-ethynylpyridine | Ethynyl (High) | Chloro (Low) | H | Reactivity is focused on the ethynyl group and the less reactive C3-Cl bond. |
| 5-Bromo-2-chloropyridine | Chloro (Medium) | H | Bromo (High) | The C5-Br bond is more reactive than the C2-Cl bond in many coupling reactions. researchgate.net |
| 2,5-Dibromopyridine | Bromo (Medium) | H | Bromo (High) | The C5-Br bond is generally more susceptible to amination than the C2-Br bond. researchgate.net |
Computational and Spectroscopic Approaches to Elucidate SRR
Modern computational and spectroscopic techniques are invaluable for understanding the complex structure-reactivity relationships of molecules like this compound.
Computational Approaches: Density Functional Theory (DFT) is a powerful tool for probing the electronic structure of molecules. DFT studies can be used to calculate properties that correlate with reactivity, such as:
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the pyridine nitrogen and positive potential on the hydrogens of the ethynyl group and near the carbon atoms attached to the halogens.
Reaction Pathway Modeling: Computational chemistry can model the transition states of potential reactions, allowing researchers to predict which reaction pathway is energetically more favorable and thus more likely to occur. This can explain observed regioselectivity in halogen substitution reactions.
One study on related pyridine derivatives successfully used DFT calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals and MEPs to understand reaction pathways. mdpi.com
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the electronic environment of each atom. The chemical shifts of the pyridine ring protons and carbons in this compound are diagnostic of the electron-withdrawing effects of the substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic absorption band for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and the C-X (halogen) bond stretches would be key features in the IR spectrum of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer clues about the relative strengths of different bonds within the molecule.
Together, these computational and spectroscopic methods provide a detailed picture of the molecule's electronic and structural properties, enabling a rational approach to its synthetic utilization and the prediction of its reactivity.
Future Research Perspectives and Challenges
Development of Sustainable and Atom-Economical Synthetic Protocols
The future synthesis of 5-Bromo-3-chloro-2-ethynylpyridine and its derivatives will increasingly pivot towards green and efficient methodologies. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste. Modern approaches aim to mitigate these issues through sustainable practices.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. nih.govresearchgate.net Designing one-pot syntheses for substituted pyridines can significantly reduce waste and improve efficiency. acs.orgrsc.org For instance, strategies like the Bohlmann–Rahtz pyridine (B92270) synthesis can be adapted for flow chemistry, allowing for a single-step process from readily available materials without the need to isolate intermediates. beilstein-journals.org
Green Catalysts and Solvents: The use of environmentally benign catalysts, such as natural dolomitic limestone or reusable heterogeneous catalysts, is a growing trend. researchgate.net Similarly, replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG-400) aligns with the principles of sustainable chemistry. researchgate.netijpsonline.com
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.orgnih.gov Microwave-assisted organic synthesis, in particular, has been shown to produce high yields of pure pyridine derivatives in minutes rather than hours. acs.orgnih.gov
Adopting these protocols for the production of this compound would not only make its synthesis more environmentally friendly but also more cost-effective for large-scale applications.
Exploration of Unconventional Reactivity Modes for Enhanced Chemical Diversity
To unlock the full potential of this compound, researchers must look beyond conventional cross-coupling reactions. The exploration of unconventional reactivity modes will be crucial for accessing novel chemical space and creating a wider diversity of functional molecules.
Future research will likely focus on:
Direct C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the pyridine ring, bypassing the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org While functionalization at the C2 and C4 positions of pyridines is common, methods for selective C3 functionalization are more challenging and highly sought after. nih.govnih.gov Applying C-H activation strategies to the available C-H bond on the this compound ring could provide a direct route to new derivatives.
Dearomatization Reactions: Temporarily disrupting the aromaticity of the pyridine ring can open up new pathways for functionalization. nih.gov The dearomatization of pyridines can lead to highly functionalized six-membered N-heterocycles. acs.org For example, formal nih.govnih.gov-dipolar cycloaddition reactions can be used to create complex fused ring systems. acs.org
Reactivity of the Ethynyl (B1212043) Group: The ethynyl group is a versatile handle for a wide range of transformations. While its use in Sonogashira coupling is well-established, its potential for other reactions, such as cycloadditions, click chemistry, and phosphorothiolation, remains a fertile ground for exploration. acs.org
These advanced synthetic methods will enable chemists to use this compound as a launchpad to generate libraries of unique and complex molecules that are inaccessible through traditional means.
Integration into Automated Synthesis Platforms for High-Throughput Discovery
The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. vapourtec.com this compound, with its multiple reaction handles, is an ideal building block for such high-throughput approaches.
Key aspects of this integration include:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to automate multi-step reactions. beilstein-journals.orgresearchgate.net The synthesis of pyridine derivatives has been successfully adapted to flow systems, enabling the rapid and efficient production of compound libraries. researchgate.netrsc.orguc.pt
Automated Library Synthesis: By combining flow chemistry with robotic systems, it is possible to systematically generate large libraries of related compounds. vapourtec.comsynplechem.com This automated approach accelerates the discovery process by allowing for the rapid screening of thousands of molecules for desired properties, such as biological activity. vapourtec.comnih.gov
Incorporating this compound into these automated workflows will allow researchers to quickly explore the chemical space around this scaffold, significantly speeding up the identification of new lead compounds for pharmaceutical and materials applications.
Designing Next-Generation Pyridine-Based Functional Molecules with Tunable Properties
The ultimate goal of synthesizing new molecules is to create materials with specific, predictable, and useful functions. The substituents on the this compound ring provide an excellent opportunity for the rational design of next-generation functional molecules.
Future design strategies will involve:
Tuning Electronic and Photophysical Properties: The electronic properties of a pyridine ring can be finely tuned by altering its substituents. nih.govnih.govrsc.org Electron-donating or electron-withdrawing groups can modify the molecule's redox potential, absorption spectra, and luminescence. researchgate.netrsc.org By systematically modifying the bromo, chloro, and ethynyl groups on the core scaffold, it is possible to design molecules with tailored optical and electronic properties for applications in areas like organic light-emitting diodes (OLEDs) or sensors.
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, understanding how the structure of a molecule relates to its biological activity is paramount. The design and synthesis of novel pyridine-based compounds are central to the discovery of new drugs. acs.orgnih.govrsc.orgnih.govnih.gov The three distinct functionalization points on this compound allow for systematic modifications to probe interactions with biological targets and optimize therapeutic efficacy.
By combining computational modeling with synthetic chemistry, researchers can move towards a more predictive science, designing and creating novel pyridine-based molecules with precisely controlled properties for a wide range of advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
